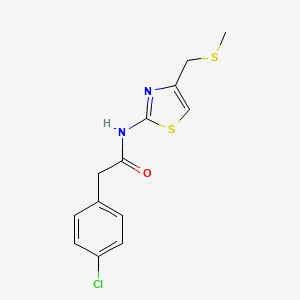
2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H13ClN2OS2 and its molecular weight is 312.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorophenyl)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving thiazole derivatives. A common synthetic route involves the acylation of 2-aminothiazole derivatives with chloroacetyl chloride, leading to the formation of acetamide derivatives. The presence of the chlorophenyl and methylthio groups is crucial for enhancing the biological activity of the final product.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the N-aryl amide group linked to the thiazole ring are vital for enhancing anticancer potency against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The compound has been observed to induce apoptosis in tumor cells, which is a critical mechanism for anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis |
| C6 | 7.5 | Caspase activation |
These findings indicate that this compound may act through pathways that promote cell death in malignant cells, potentially making it a candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Studies on similar thiazole compounds indicate that they can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The electron-withdrawing nature of the substituents on the phenyl ring enhances their antimicrobial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The data suggest that structural modifications, such as the introduction of methylthio groups, can improve the overall potency against microbial strains .
Structure-Activity Relationship (SAR)
The SAR studies surrounding thiazole derivatives highlight several key factors influencing their biological activity:
- Substituent Positioning : The position of electron-withdrawing groups on the phenyl ring plays a crucial role in enhancing both anticancer and antimicrobial activities.
- Functional Group Variation : Variations such as methylthio or halogen substitutions significantly affect the compound's efficacy.
- Thiazole Ring Modifications : Alterations to the thiazole core can lead to improved interactions with biological targets.
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds similar to this compound:
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against A549 and C6 cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis through caspase activation .
- Antimicrobial Efficacy Assessment : Another study focused on evaluating thiazole derivatives against various bacterial strains, demonstrating effective inhibition at low concentrations, indicating their potential as new antimicrobial agents .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-18-7-11-8-19-13(15-11)16-12(17)6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGVETNMSAZNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














